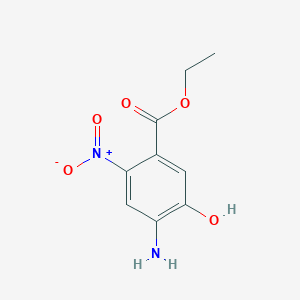
4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester is an organic compound that belongs to the class of nitrobenzoic acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzoic acid ethyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method is the nitration of 4-Amino-5-hydroxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-Amino-5-oxo-2-nitrobenzoic acid ethyl ester.
Reduction: Formation of 4,5-Diamino-2-nitrobenzoic acid ethyl ester.
Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.
科学的研究の応用
4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities.
類似化合物との比較
Similar Compounds
- 4-Amino-2-ethoxy-5-nitrobenzoic acid methyl ester
- 4-Amino-5-hydroxy-2-nitrobenzoic acid methyl ester
- 4-Amino-5-hydroxy-3-nitrobenzoic acid ethyl ester
Uniqueness
4-Amino-5-hydroxy-2-nitrobenzoic acid ethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
ethyl 4-amino-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2,10H2,1H3 |
InChIキー |
VQWVTUDKHQZFNL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


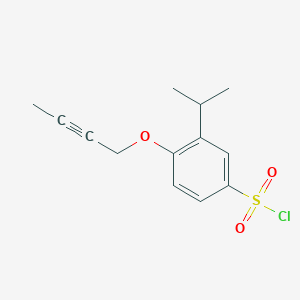
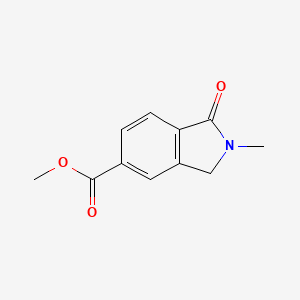

![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

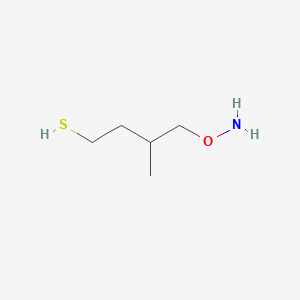
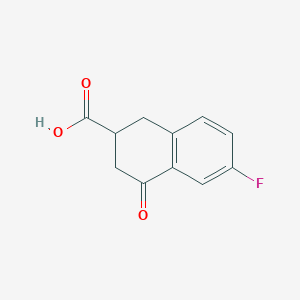
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
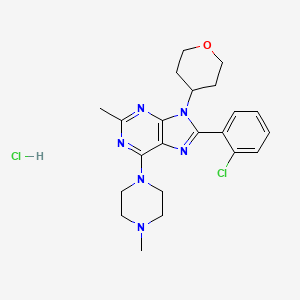
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
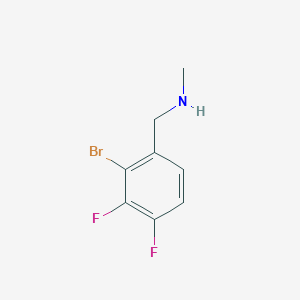
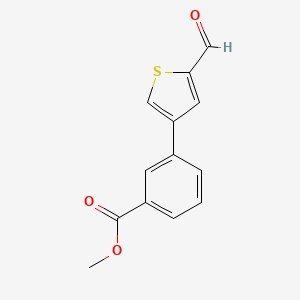
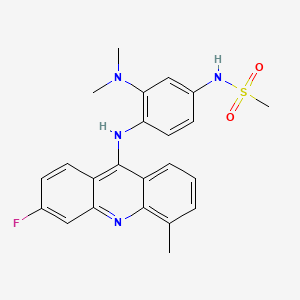
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
